2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of two chlorine atoms attached to the aniline ring, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid derivatives. The process begins with the formation of an amide bond between the aniline and the acetic acid derivative. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent recovery and recycling are also implemented to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to diclofenac.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic acid.
Aceclofenac: 2-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxyacetic acid.
Uniqueness
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetamide is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Compared to diclofenac and aceclofenac, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Properties
CAS No. |
21789-10-6 |
---|---|
Molecular Formula |
C14H12Cl2N2O |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetamide |
InChI |
InChI=1S/C14H12Cl2N2O/c15-10-5-3-6-11(16)14(10)18-12-7-2-1-4-9(12)8-13(17)19/h1-7,18H,8H2,(H2,17,19) |
InChI Key |
RCWUQXWELSVCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.